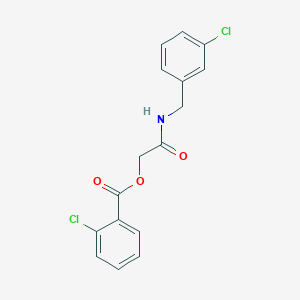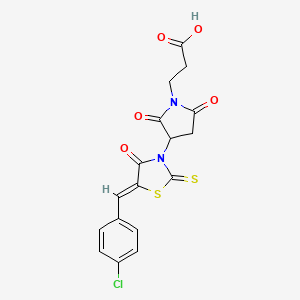
2-iso-Propylphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iso-Propylphenylmagnesium bromide is a chemical compound with the formula C9H11BrMg . It is used in laboratory settings for the synthesis of various substances . It is typically supplied as a solution, for example in tetrahydrofuran (THF) .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents, which are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ether solution . The exact synthesis process for 2-iso-Propylphenylmagnesium bromide is not detailed in the available literature.Scientific Research Applications
Nickel-Catalyzed Hydrodehalogenation of Aryl Halides
The study by Weidauer et al. (2013) explored the nickel-catalyzed dehalogenation of aryl and alkyl halides using iso-propyl zinc bromide or tert-butylmagnesium chloride. This process achieved good to excellent yields and chemoselectivities for a variety of aryl and alkyl halides using a straightforward nickel complex as a pre-catalyst. The use of iso-propylmagnesium bromide and similar compounds in this context is crucial for the success of the reaction and highlights the versatility of these reagents in organic synthesis processes (Weidauer et al., 2013).
Reaction of N-dichlorophosphoryl-P-trichlorophosphazene with Alkyl Grignard Reagents
Aslan, Öztürk, and Arslan (2003) investigated the reactions of N-dichlorophosphoryl-P-trichlorophosphazene with various alkyl Grignard reagents, including iso-propylmagnesium bromide. The study provides valuable insights into the reactivity and potential applications of these reagents in synthesizing organophosphorus compounds. Although the reaction with iso-propylmagnesium bromide did not yield isolable phosphorus compounds, the study offers a foundation for understanding the reactivity of these substances and guiding future research in the field (Aslan, Öztürk, & Arslan, 2003).
Synthesis and Structural Analysis of Formamidinate-Supported Mg Complexes
Tsai et al. (2015) conducted a detailed study on the reactions of 2-mesitylmagnesium bromide with N,N′-diarylformamidines, leading to the formation of several magnesium compounds. The research presents a comprehensive analysis of the structural characteristics of these complexes, including their coordination modes and the influence of steric and electronic factors. This study emphasizes the diverse chemical behavior and application potential of magnesium-based reagents in the synthesis and structural study of organometallic complexes (Tsai et al., 2015).
Safety and Hazards
2-Iso-Propylphenylmagnesium bromide is classified as a hazardous substance. It is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .
properties
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWHRVOZRFBQGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

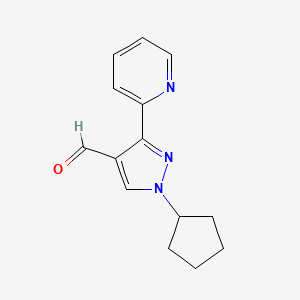
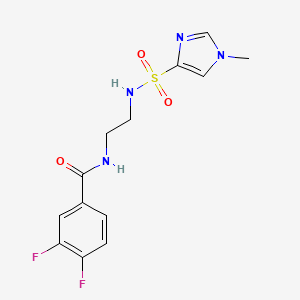
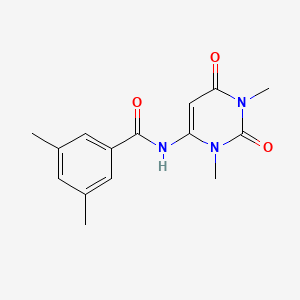
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
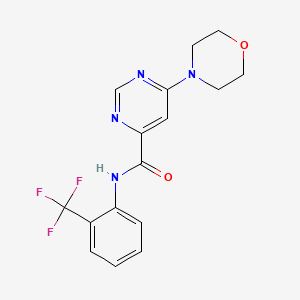
![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)
![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)
![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)

